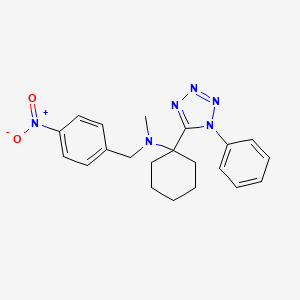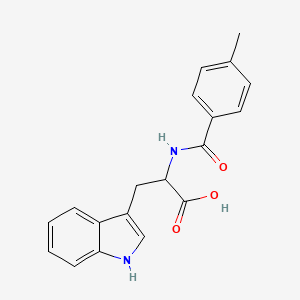
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, also known as Ro-15-4513, is a compound that has been widely studied in scientific research. This compound is a positive allosteric modulator of the GABAA receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sedation.
Mécanisme D'action
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a positive allosteric modulator of the GABAA receptor, meaning that it enhances the activity of this receptor in the presence of GABA. This compound binds to a specific site on the GABAA receptor, known as the benzodiazepine site, and enhances the binding of GABA to the receptor. This leads to increased chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine are primarily related to its effects on the GABAA receptor. This compound has been shown to enhance the sedative and anxiolytic effects of GABA in animal models, and it can block the effects of alcohol on the GABAA receptor. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been shown to have anticonvulsant effects in animal models, and it may have potential therapeutic applications for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in lab experiments is that it is a selective modulator of the GABAA receptor, meaning that it does not affect other neurotransmitter receptors in the brain. This makes it a useful tool for studying the specific effects of GABAA receptor modulation on behavior and physiology. However, one limitation of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is that it has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve consistent and long-lasting effects in animal models.
Orientations Futures
There are several future directions for research on N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. One area of interest is the potential therapeutic applications of this compound for the treatment of anxiety, insomnia, and epilepsy. Another area of interest is the role of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in the development of alcohol tolerance and dependence, as this compound has been shown to block the effects of alcohol on the GABAA receptor. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine involves several steps. The starting material is cyclohexanone, which is first converted to 1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanol through a Grignard reaction. The resulting alcohol is then converted to the corresponding chloride, which is reacted with N-methyl-N-(4-nitrobenzyl)amine to give N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. The overall yield of this synthesis method is about 20%.
Applications De Recherche Scientifique
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has been widely used in scientific research to study the role of the GABAA receptor in anxiety and sedation. This compound has been shown to enhance the activity of the GABAA receptor, leading to increased sedation and anxiolysis in animal models. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been used to study the effects of alcohol on the GABAA receptor, as it can block the effects of alcohol on this receptor.
Propriétés
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(16-17-10-12-19(13-11-17)27(28)29)21(14-6-3-7-15-21)20-22-23-24-26(20)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLURVHQIFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)
acetic acid](/img/structure/B5101016.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)
![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)


![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)